molecular formula C13H11BrO2S B14724649 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene CAS No. 5324-75-4

1-(Benzenesulfonyl)-4-bromo-2-methylbenzene

Cat. No.: B14724649
CAS No.: 5324-75-4
M. Wt: 311.20 g/mol
InChI Key: OJNHPSZKKXOKBB-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-bromo-2-methylbenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a benzene ring, which is further substituted with a bromine atom and a methyl group

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene can be achieved through several synthetic routes. One common method involves the sulfonylation of 4-bromo-2-methylbenzene using benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-bromo-2-methylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Benzenesulfonyl)-4-bromo-2-methylbenzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. For example, in antimicrobial applications, the compound may target bacterial enzymes, while in anticancer applications, it may inhibit key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-bromo-2-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

5324-75-4

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-methylbenzene

InChI

InChI=1S/C13H11BrO2S/c1-10-9-11(14)7-8-13(10)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

OJNHPSZKKXOKBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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